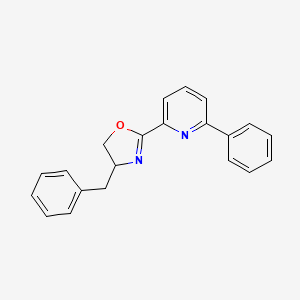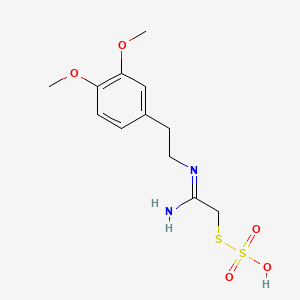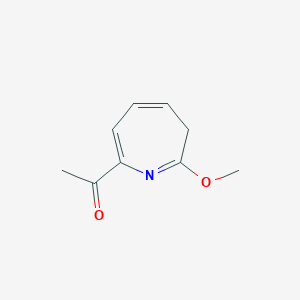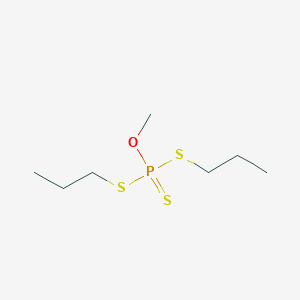
2-Bromo-6-methyl-3-phenylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11BrO2 It is a derivative of biphenyl, where a bromine atom is substituted at the 2’ position, a methyl group at the 4’ position, and a carboxylic acid group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-bromo-4’-methylbiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification processes, including recrystallization and chromatography, to obtain the final product.
化学反応の分析
Types of Reactions
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), palladium catalysts, bases (potassium carbonate), solvents (toluene, ethanol).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, borane), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted biphenyl derivatives.
Oxidation: Biphenyl-3,4-dicarboxylic acid, 4’-formylbiphenyl-3-carboxylic acid.
Reduction: 4’-methylbiphenyl-3-carboxaldehyde, 4’-methylbiphenyl-3-methanol.
科学的研究の応用
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2’-bromo-4’-methylbiphenyl-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2’-Bromo-4’-methylbiphenyl: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
4’-Methylbiphenyl-3-carboxylic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2’-Bromo-4’-methylbiphenyl-3-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid, altering its chemical properties and reactivity.
Uniqueness
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C14H11BrO2 |
|---|---|
分子量 |
291.14 g/mol |
IUPAC名 |
2-bromo-6-methyl-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H11BrO2/c1-9-7-8-11(10-5-3-2-4-6-10)13(15)12(9)14(16)17/h2-8H,1H3,(H,16,17) |
InChIキー |
BAWIVRNJIOQEDC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)
![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)



![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B13822357.png)


![[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13822381.png)

![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)
